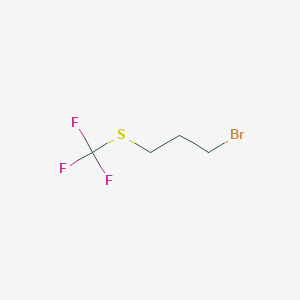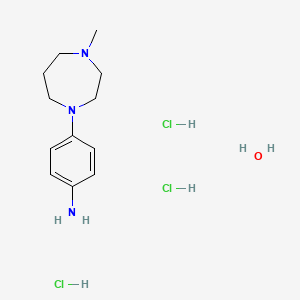
1-Bromo-3-trifluoromethylsulfanyl-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-trifluoromethylsulfanyl-propane is an organobromine compound characterized by the presence of a bromine atom and a trifluoromethylsulfanyl group attached to a propane backbone
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules .
Mode of Action
The mode of action of 1-Bromo-3-trifluoromethylsulfanyl-propane involves its reaction with other molecules. For instance, one study discusses the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl (OH) free radicals . The study identifies six distinct reaction pathways, suggesting that this compound might have a similar multi-pathway mode of action .
Biochemical Pathways
The compound’s potential to participate in various reactions suggests that it could influence a range of biochemical pathways .
Result of Action
Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reactions it participates in .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-trifluoromethylsulfanyl-propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfenyl chloride acting as the source of the trifluoromethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-trifluoromethylsulfanyl-propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, yielding propane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include propane derivatives without the bromine atom.
Applications De Recherche Scientifique
1-Bromo-3-trifluoromethylsulfanyl-propane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
3-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group attached to a benzene ring.
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a propane backbone.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a trifluoromethyl group attached to a propanol backbone.
Uniqueness: 1-Bromo-3-trifluoromethylsulfanyl-propane is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group on a propane backbone
Propriétés
IUPAC Name |
1-bromo-3-(trifluoromethylsulfanyl)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRIZFQFJXKSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














